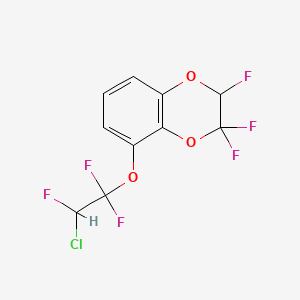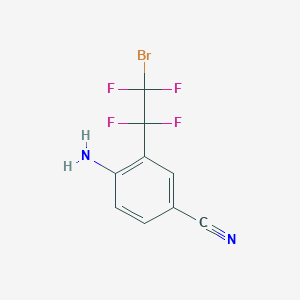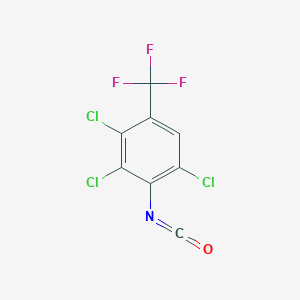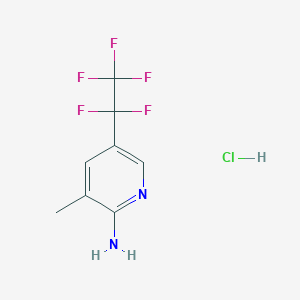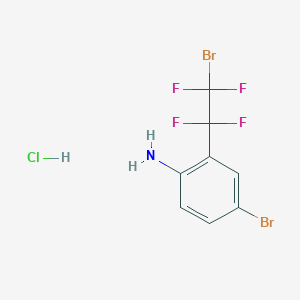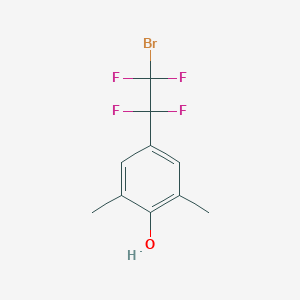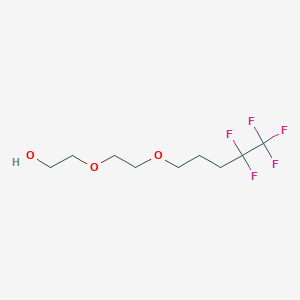
Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether is an organic compound that belongs to the class of glycol ethers. It is characterized by the presence of both diethylene glycol and pentafluoro-n-pentyl groups in its structure. This compound is known for its unique chemical properties, which make it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether typically involves the reaction of diethylene glycol with 4,4,5,5,5-pentafluoro-1-pentanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ether bond. Common reagents used in this synthesis include strong acids or bases to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The ether group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the ether group.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
科学的研究の応用
Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism by which diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether exerts its effects is primarily through its interaction with other molecules. The ether group can form hydrogen bonds with other compounds, influencing their solubility and reactivity. The pentafluoro-n-pentyl group provides unique steric and electronic properties, which can affect the compound’s behavior in chemical reactions.
類似化合物との比較
Similar Compounds
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Diethylene glycol monoethyl ether
- Triethylene glycol
Uniqueness
Diethylene glycol 4,4,5,5,5-pentafluoro-n-pentyl ether is unique due to the presence of the pentafluoro-n-pentyl group, which imparts distinct chemical properties compared to other glycol ethers. This makes it particularly useful in applications where specific steric and electronic effects are desired.
特性
IUPAC Name |
2-[2-(4,4,5,5,5-pentafluoropentoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F5O3/c10-8(11,9(12,13)14)2-1-4-16-6-7-17-5-3-15/h15H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXADSSVKBHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
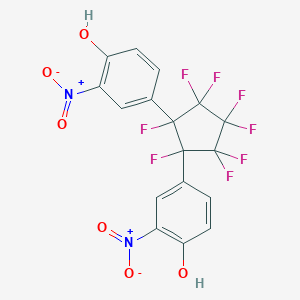
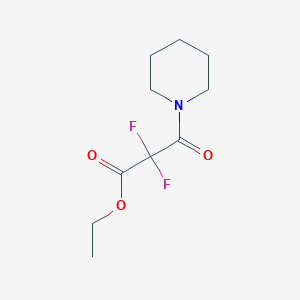
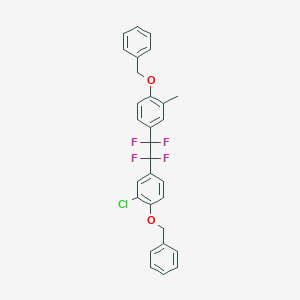
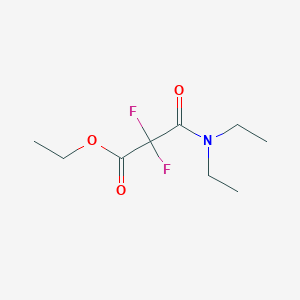
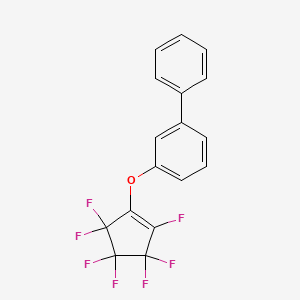
![4,4'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]dibenzoic acid disodium salt](/img/structure/B6312110.png)
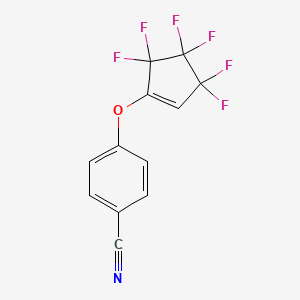
![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)
